molecular formula C8H7NOS B1222635 4-Methoxyphenyl isothiocyanate CAS No. 2284-20-0

4-Methoxyphenyl isothiocyanate

Cat. No.: B1222635
CAS No.: 2284-20-0
M. Wt: 165.21 g/mol
InChI Key: VRPQCVLBOZOYCG-UHFFFAOYSA-N
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Description

4-Methoxyphenyl isothiocyanate: is an organic compound with the chemical formula C8H7NOS 1-isothiocyanato-4-methoxybenzene . This compound is characterized by a methoxy group (-OCH3) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-N=C=S). It appears as a colorless to yellow crystalline solid and is known for its distinctive sulfur-like odor. It is soluble in organic solvents such as benzene, dichloromethane, and ethanol, but it is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl isothiocyanate can be synthesized through the reaction of 4-methoxyphenylamine with thiophosgene . The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps such as distillation or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry

4-Methoxyphenyl isothiocyanate has been investigated for its potential therapeutic effects against various diseases:

  • Neuroprotection : Research indicates that isothiocyanates can combat oxidative stress and inflammation in neurological disorders. While sulforaphane (another isothiocyanate) has been extensively studied, compounds like this compound are gaining attention for similar properties .
  • Anti-Adipogenic Effects : Studies have shown that certain isothiocyanates exhibit anti-adipogenic properties, which may help in managing obesity-related conditions. This suggests a potential role for this compound in metabolic health .

Agricultural Science

Isothiocyanates are known for their pest-repellent properties. The application of this compound in agriculture could enhance pest management strategies:

  • Bioactivity Against Pests : The compound has shown effectiveness in repelling pests and may contribute to integrated pest management systems .

Case Study 1: Neuroinflammation

A recent study reviewed the impact of various isothiocyanates on neuroinflammation. It highlighted that compounds similar to this compound could reduce inflammatory markers and improve cognitive functions in animal models of neurodegenerative diseases .

Study Findings Implications
Evans & Fuller (2016)Reduction in oxidative stress markersPotential for treating neuropsychiatric disorders
Bent et al. (2018)Improvement in behavioral scoresSupport for dietary interventions in autism spectrum disorder

Case Study 2: Anti-Adipogenic Activity

Research focusing on the anti-adipogenic effects of natural products identified several isothiocyanates as promising candidates for obesity treatment. Specifically, studies indicated that these compounds could inhibit adipocyte differentiation and promote lipolysis .

Study Findings Implications
Magner et al. (2023)Significant weight loss in treated groupsPotential application in obesity management

Mechanism of Action

Mechanism of Action: The mechanism of action of 4-methoxyphenyl isothiocyanate involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts with nucleophiles such as amino groups in proteins and peptides to form thiourea derivatives. This modification can alter the structure and function of the target molecules, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the methoxy group.

    4-Chlorophenyl isothiocyanate: Contains a chlorine atom instead of a methoxy group.

    4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of a methoxy group.

    4-Nitrophenyl isothiocyanate: Contains a nitro group instead of a methoxy group.

Uniqueness: 4-Methoxyphenyl isothiocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and its interactions with biological molecules, making it distinct from other phenyl isothiocyanates .

Biological Activity

4-Methoxyphenyl isothiocyanate (4-MPITC) is a compound belonging to the isothiocyanate family, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of 4-MPITC, focusing on its effects on various biological systems, including its antioxidant, anti-inflammatory, antibacterial, and anticancer properties.

  • Molecular Formula : C₈H₇NOS
  • Molecular Weight : 165.21 g/mol
  • Purity : >98.0% (GC) .

Antioxidant Activity

4-MPITC has demonstrated significant antioxidant properties. In studies comparing various isothiocyanates, 4-MPITC exhibited an IC₅₀ value of approximately 1.25 mM in inhibiting acetylcholinesterase, which is indicative of its potential to scavenge free radicals . The antioxidant efficacy was assessed using different methods, including DPPH and ORAC assays, showing that 4-MPITC contributes to radical scavenging and may protect cells from oxidative stress.

Table 1: Antioxidant Activity of Selected Isothiocyanates

CompoundIC₅₀ (mM)
2-Methoxyphenyl ITC0.57
3-Methoxyphenyl ITC1.16
4-Methoxyphenyl ITC 1.25
Phenyl ITC1.08

Anti-inflammatory Activity

The anti-inflammatory effects of 4-MPITC have been evaluated through its inhibition of the COX-2 enzyme, which plays a critical role in inflammation. Results indicate that at a concentration of 50 μM, 4-MPITC achieved nearly 99% inhibition of COX-2 activity . This suggests that it may be beneficial in managing inflammatory conditions.

Antibacterial Activity

Research has shown that 4-MPITC exhibits antibacterial properties by inhibiting bacterial conjugation. In a study involving Escherichia coli strains with conjugative plasmids, treatment with 100 mg/L of 4-MPITC resulted in a transfer frequency reduction to approximately 5.2% . This highlights its potential as an antibacterial agent against antibiotic-resistant bacteria.

Table 2: Effects of Isothiocyanates on Bacterial Conjugation

IsothiocyanateConcentration (mg/L)Transfer Frequency (%)
4-Methoxyphenyl ITC 100 5.2 ± 2.8
Benzyl Isothiocyanate32<0.3
L-sulforaphane1621.5

Anticancer Activity

The antiproliferative effects of 4-MPITC have been investigated in various cancer cell lines. It was found to inhibit cell proliferation significantly across different types of cancer cells, including colon adenocarcinoma and leukemia cell lines. For instance, in the LoVo cell line, the IC₅₀ was recorded at approximately 1.92 μM . The compound's mechanism appears to involve tubulin polymerization inhibition and subsequent cell cycle arrest.

Table 3: Antiproliferative Activity of Isothiocyanates

CompoundCell LineIC₅₀ (μM)
4-Methoxyphenyl ITC LoVo1.92 ± 0.38
A27801.38 ± 0.20
MV-4-110.87 ± 0.45
U-9372.02 ± 0.60

The biological activities of isothiocyanates like 4-MPITC are attributed to their ability to interact with cellular targets such as tubulin and enzymes involved in inflammation and oxidative stress responses. The compound has shown potential for inducing apoptosis in cancer cells through the disruption of microtubule dynamics and activation of apoptotic pathways .

Q & A

Q. Basic: What are the common synthetic routes for 4-methoxyphenyl isothiocyanate, and how do reaction conditions influence yield?

This compound is typically synthesized via:

  • Thiocarbamide route : Reacting thiocarbanilide derivatives with phosphorus pentoxide or iodine under controlled heating .
  • Ammonium dithiocarbamate route : Using ethyl chlorocarbonate or metal sulfates (e.g., CuSO₄) to convert ammonium phenyldithiocarbamate to the isothiocyanate .
  • Multicomponent reactions : In Fe₃O4@SiO₂-SO₃H-catalyzed systems, it reacts with primary amines and maleic anhydride to form thiazolidines, achieving higher yields (~85%) compared to phenyl or p-tolyl analogs due to electron-donating methoxy group enhancing nucleophilicity .

Q. Advanced: How does computational modeling (DFT) optimize the design of thiourea derivatives from this compound?

DFT/B3LYP/6-31G(d) studies reveal that the methoxy group stabilizes thiourea derivatives by lowering HOMO-LUMO gaps, enhancing electronic properties. Bond dissociation energy (BDE) analysis shows reduced steric hindrance increases thiourea bond dynamicity, enabling tailored materials (e.g., self-healing polymers) . Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry guide reaction feasibility .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic signals (δ 6.8–7.5 ppm). Thiourea NH peaks appear at δ 9–10 ppm .
  • FTIR : N=C=S stretch at ~2050 cm⁻¹ confirms isothiocyanate; thiourea C=S appears at ~1250 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 181) and fragmentation patterns validate purity .

Q. Advanced: How do structural modifications of this compound affect its bioactivity against fungal pathogens?

Derivatives like 2-(4-methoxyphenyl)ethyl isothiocyanate (Y-1) exhibit potent antifungal activity (EC₅₀ = 4.19 µg/mL against Aspergillus niger). Mechanisms include:

  • Membrane disruption : Increased ROS and MDA levels damage cell integrity .
  • Enzyme inhibition : Suppression of respiratory enzymes (e.g., NADH dehydrogenase) via covalent binding to cysteine residues .
    Structure-activity relationships (SAR) show para-substituted electron-donating groups enhance activity compared to ortho/meta positions .

Q. Basic: What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant).
  • Ventilation : Work in a fume hood; vapor exposure causes respiratory distress .
  • Storage : Keep in airtight containers at 2–8°C; incompatible with strong oxidizers and moisture .

Q. Advanced: How do crystallographic studies resolve contradictions in reported synthetic yields of derivatives?

SHELXL-refined structures reveal steric effects in solid-state packing. For example, Co(II)-catalyzed syntheses of 1,3,4-oxadiazoles show higher yields (90%) due to planar molecular geometry facilitating crystallization, unlike bulky analogs . Discrepancies in solution-phase yields (e.g., 70–85% in thiazolidines ) arise from solvent polarity and catalyst surface area .

Q. Basic: What role does this compound play in synthesizing heterocyclic compounds?

It serves as a key electrophile in:

  • Thiazolidines : Reacts with amines and anhydrides via [2+3] cycloaddition .
  • Triazoles : Condensation with hydrazides forms 1,2,4-triazole-3-thiols under basic reflux .
  • Benzimidazoles : Visible-light-mediated desulfurization yields N-aryl derivatives with >90% efficiency .

Q. Advanced: How do electron-withdrawing/electron-donating substituents influence reactivity in isothiocyanate-based polymers?

In polythioureas, the methoxy group (electron-donating) increases BDE by 5–10 kcal/mol compared to nitro-substituted analogs, enhancing thermal stability. MD simulations show methoxy groups reduce chain mobility, improving mechanical strength . Conversely, electron-withdrawing groups (e.g., CF₃) accelerate dynamic bond exchange, enabling self-healing .

Q. Basic: What analytical methods validate the purity of this compound in commercial samples?

  • HPLC : Retention time comparison with standards (e.g., C18 column, acetonitrile/water mobile phase) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
  • Melting point : Pure samples melt at 34–36°C; deviations indicate impurities .

Q. Advanced: How does molecular docking predict the anti-malarial potential of this compound derivatives?

Docking with Plasmodium falciparum cysteine protease (PfFP-2) identifies hydrogen bonds between the methoxy group and active-site residues (Asn43, Gly83). ADME/toxicity models (SwissADME, ProTox-II) predict high bioavailability (LogP = 2.1) and low hepatotoxicity (LD₅₀ > 500 mg/kg) .

Properties

IUPAC Name

1-isothiocyanato-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-8-4-2-7(3-5-8)9-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPQCVLBOZOYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177387
Record name 4-Methoxyphenylisothiocyanate
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2284-20-0
Record name 4-Methoxyphenyl isothiocyanate
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Record name 4-Methoxyphenylisothiocyanate
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Record name p-methoxyphenyl isothiocyanate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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